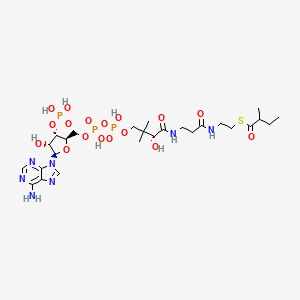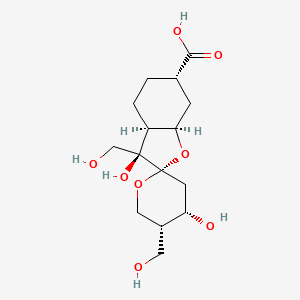
Phyllaemblic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phyllaemblic acid C is a natural product found in Phyllanthus emblica with data available.
Applications De Recherche Scientifique
1. Chemical Characterization and Structural Analysis
- Phyllaemblic acid C, along with other compounds, was isolated from the roots of Phyllanthus emblica. Its structure and stereochemistry were fully characterized using spectroscopic and chemical methods, contributing to a better understanding of the chemical composition of Phyllanthus emblica (Zhang et al., 2000).
- In another study, novel sesquiterpenoids, including phyllaemblic acids B and C, were identified from the roots of Phyllanthus emblica. The absolute stereochemistry of these compounds was determined, enhancing knowledge about the chemical diversity of this plant (Zhang et al., 2001).
2. Antioxidant and Hepatoprotective Properties
- A study on Phyllanthus emblica L. (amla) identified potent antioxidants, including phyllaemblic acid, in its bark extract. The extract demonstrated significant hepatoprotective effects against ethanol-induced hepatic damage, suggesting potential therapeutic applications (Chaphalkar et al., 2017).
3. Antiviral Activity
- Phyllaemblic acid C was evaluated for its antiviral activity against coxsackie virus B3. Compounds isolated from Phyllanthus emblica, including phyllaemblic acid, exhibited strong anti-viral properties, indicating potential for therapeutic applications in viral infections (Liu et al., 2009).
4. Bioactive Composition and Pharmacology
- Phyllanthus emblica, the source of phyllaemblic acid, has been extensively studied for its bioactive composition and pharmacological properties. Its fruits contain a variety of compounds including tannins, flavonoids, saponins, and terpenoids, which have demonstrated multiple health benefits (Saini et al., 2021).
5. Anti-Hepatitis B Virus Activities
- In research focused on anti-hepatitis B virus activities, sesquiterpenoid glycosides including phyllaemblic acid from Phyllanthus emblica showed potential anti-HBV activities. This highlights its possible use in the treatment of hepatitis B virus-related conditions (Lv et al., 2014).
Propriétés
Nom du produit |
Phyllaemblic acid C |
|---|---|
Formule moléculaire |
C15H24O8 |
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
(2S,3R,3aS,4'S,5'R,6S,7aR)-3,4'-dihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C15H24O8/c16-5-9-6-22-15(4-11(9)18)14(21,7-17)10-2-1-8(13(19)20)3-12(10)23-15/h8-12,16-18,21H,1-7H2,(H,19,20)/t8-,9+,10-,11-,12+,14-,15-/m0/s1 |
Clé InChI |
VUTLIYHSSWEGDL-KBIHYEQISA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](C[C@H]1C(=O)O)O[C@]3([C@@]2(CO)O)C[C@@H]([C@@H](CO3)CO)O |
SMILES canonique |
C1CC2C(CC1C(=O)O)OC3(C2(CO)O)CC(C(CO3)CO)O |
Synonymes |
phyllaemblic acid C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



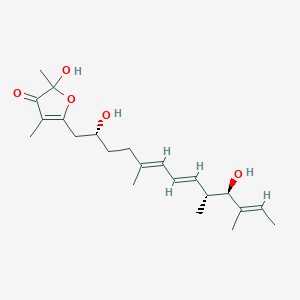
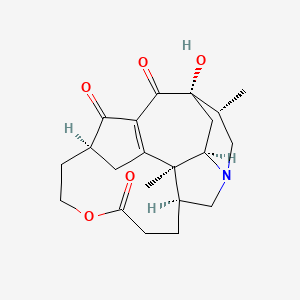
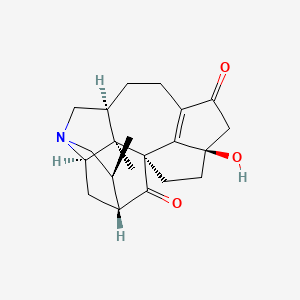
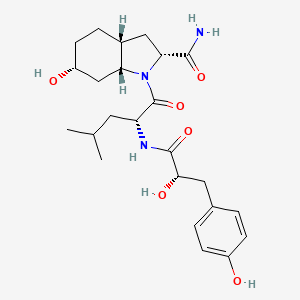
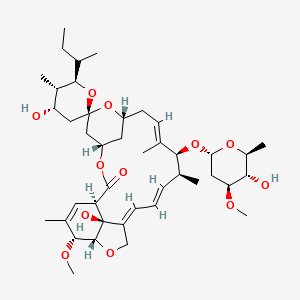
![(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol](/img/structure/B1249557.png)
![(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B1249558.png)
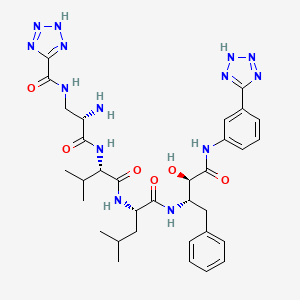
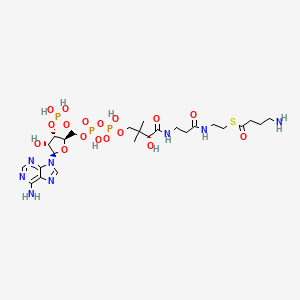
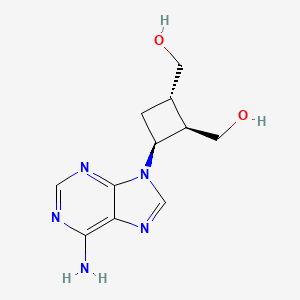

![(1S,2S,5R,6S,9S,11R,13S,15S,16S,17R,19S,21S)-6,21-dimethyl-21-(4-methyl-3-methylidenepentyl)-14,18,20-trioxaheptacyclo[15.4.1.02,16.02,19.05,15.06,11.013,15]docosan-9-ol](/img/structure/B1249563.png)
![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
